Coumarin 480 d dye content

Description

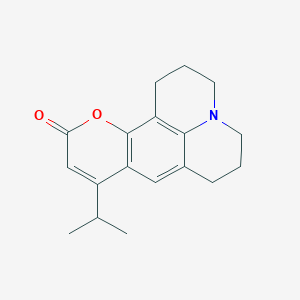

Structure

2D Structure

3D Structure

Properties

CAS No. |

171615-15-9 |

|---|---|

Molecular Formula |

C18H21NO2 |

Molecular Weight |

283.4 g/mol |

IUPAC Name |

6-propan-2-yl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one |

InChI |

InChI=1S/C18H21NO2/c1-11(2)14-10-16(20)21-18-13-6-4-8-19-7-3-5-12(17(13)19)9-15(14)18/h9-11H,3-8H2,1-2H3 |

InChI Key |

WWZVTLIQPPVZEL-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC(=O)OC2=C1C=C3CCCN4C3=C2CCC4 |

Canonical SMILES |

CC(C)C1=CC(=O)OC2=C1C=C3CCCN4C3=C2CCC4 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Functionalization of Coumarin 480

Classical Synthesis Routes for Coumarin (B35378) Core Structures

The foundational synthesis of the coumarin scaffold relies on several name reactions, including the Pechmann, Knoevenagel, Perkin, and Wittig reactions. nih.gov These methods typically involve the condensation of phenols or salicylaldehyde derivatives with carbonyl compounds to construct the heterocyclic ring system. jmchemsci.commdpi.com

The Pechmann condensation is one of the most straightforward and widely used methods for preparing coumarins, particularly 4-substituted derivatives like Coumarin 480. derpharmachemica.comwikipedia.org The reaction involves the acid-catalyzed condensation of a phenol (B47542) with a β-ketoester. wikipedia.org For the synthesis of 7-aminocoumarin (B16596) derivatives, a substituted m-aminophenol is reacted with ethyl acetoacetate. wordpress.commdpi.com The mechanism proceeds through an initial transesterification, followed by an intramolecular electrophilic attack on the activated phenol ring and subsequent dehydration to form the coumarin ring. wikipedia.org

Various catalysts have been employed to facilitate the Pechmann condensation, with a focus on improving yields and reaction conditions. Research has demonstrated the efficacy of catalysts ranging from strong acids like sulfuric acid to solid acid catalysts like nano-crystalline sulfated-zirconia and Indium(III) chloride (InCl₃). wordpress.commdpi.comjetir.org The use of solid acids is particularly advantageous as it can lead to high product yields under solvent-free conditions. wordpress.com

Table 1: Catalyst Performance in Pechmann Synthesis of 7-Amino-4-methylcoumarin

| Catalyst | Reactants | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|

| Sulfated-zirconia | m-Amino phenol, Ethyl acetoacetate | 110 | 2 min | ~100 |

This table presents data compiled from studies on the Pechmann condensation to form a key precursor to substituted aminocoumarins. wordpress.commdpi.com

The Knoevenagel condensation is another fundamental route for C-C bond formation in coumarin synthesis. nih.govnih.gov This reaction typically involves the base-catalyzed condensation of an o-hydroxybenzaldehyde with a compound containing an active methylene group, such as malonic acid derivatives or β-ketoesters. nih.govmdpi.com The reaction is often catalyzed by organic bases like piperidine or pyridine. nih.gov While this method is highly versatile, it can be associated with challenges such as the use of hazardous solvents and catalysts that are difficult to recover. nih.gov

Recent advancements have focused on developing more environmentally benign protocols. For instance, the use of ionic liquids as both a solvent and catalyst has been shown to accelerate the reaction, simplify work-up, and allow for catalyst recycling. nih.gov Solvent-free Knoevenagel condensations activated by microwave irradiation have also proven highly effective, significantly reducing reaction times from hours to minutes and improving yields. ic.ac.uk This approach is particularly useful for synthesizing 3-substituted coumarins, such as 3-ethoxycarbonylcoumarin. ic.ac.uk

Table 2: Knoevenagel Synthesis of Coumarin Derivatives

| Aldehyde | Active Methylene Compound | Catalyst | Conditions | Yield (%) |

|---|---|---|---|---|

| Salicylaldehyde | Ethyl acetoacetate | Piperidine | Microwave (10 min) | 89 |

| Salicylaldehyde | Diethyl malonate | Piperidine | Microwave (4 min) | 76 |

This table highlights yields from a study utilizing microwave-assisted Knoevenagel condensation. ic.ac.uk

The Perkin and Wittig reactions are also classical methods for obtaining the coumarin core. nih.govjmchemsci.com The Perkin reaction, first used to synthesize the parent coumarin molecule, involves the high-temperature condensation of a salicylaldehyde with an acetic anhydride in the presence of a weak base like sodium acetate. byjus.comjmchemsci.com

The Wittig reaction provides an alternative route, particularly for 3,4-unsubstituted coumarins. It involves the reaction of an o-hydroxybenzaldehyde with a phosphonium ylide, such as (carboxymethyl)triphenylphosphonium bromide. jmchemsci.com This method can be conducted as a one-pot condensation, offering a simpler pathway compared to multi-step syntheses. However, classical Wittig reactions often require harsh conditions, including high temperatures and long reaction times in toxic solvents.

Advanced Synthetic Strategies for Coumarin 480 Derivatives

Modern synthetic efforts are directed toward improving the efficiency of classical reactions and developing methods for the precise functionalization of the coumarin scaffold. These advanced strategies include the use of transition-metal catalysis and microwave-assisted organic synthesis (MAOS).

Palladium-catalyzed cross-coupling reactions are powerful tools not for forming the initial coumarin ring, but for its subsequent functionalization to create novel derivatives. researchgate.net Reactions such as the Suzuki and Heck couplings are employed to introduce new substituents, such as aryl groups, onto the pre-formed coumarin nucleus. evitachem.comscielo.br This allows for the fine-tuning of the dye's electronic and photophysical properties. evitachem.com

For example, the palladium-catalyzed oxidative Heck coupling reaction allows for the direct synthesis of 4-arylcoumarins by reacting a coumarin with an arylboronic acid. organic-chemistry.org This method demonstrates good tolerance for various functional groups on both the coumarin and the arylboronic acid, including diethylamino groups like that found in Coumarin 480. organic-chemistry.org Similarly, Suzuki cross-coupling can be used to introduce aryl, alkyl, or vinyl groups at the C4 position. evitachem.com These reactions represent an atom-economic approach to generating libraries of functionalized coumarins. organic-chemistry.org

Microwave-assisted organic synthesis (MAOS) has emerged as a key technology for accelerating the synthesis of coumarin derivatives. derpharmachemica.commdpi.com By using microwave irradiation, classical reactions like the Pechmann and Knoevenagel condensations can be performed in dramatically shorter times and often with higher yields compared to conventional heating methods. ic.ac.ukvjas.vn

This technique is particularly effective for solvent-free reactions, which aligns with the principles of green chemistry. derpharmachemica.commdpi.com For instance, the Pechmann condensation of phenols with ethyl acetoacetate can be completed in minutes under microwave irradiation using catalysts like fly ash or FeF₃, providing excellent product yields. derpharmachemica.commdpi.com The significant reduction in reaction time is a primary advantage, making MAOS a highly efficient method for producing coumarin scaffolds. vjas.vnmdpi.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Pechmann Synthesis

| Catalyst/Conditions | Method | Time | Yield (%) |

|---|---|---|---|

| FeF₃ / Solvent-free | Conventional Heating | 4-6 h | 75-88 |

| FeF₃ / Solvent-free | Microwave Irradiation | 3-5 min | 85-95 |

| Amberlyst-15 / Solvent-free | Conventional Heating | 2 h | 95 |

This table compares reaction times and yields for the synthesis of 4-methylcoumarin derivatives under conventional heating versus microwave irradiation. mdpi.commdpi.comscispace.com

Green Chemistry Approaches in Coumarin Dye Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of coumarin derivatives to minimize the use and generation of hazardous substances. eurekaselect.comeurekalert.org These methods aim to enhance reaction efficiency in terms of product yields, purity, and energy consumption when compared to conventional approaches. eurekaselect.comeurekalert.org For the synthesis of the coumarin core structure, found in dyes like Coumarin 480, several green methodologies have been successfully employed for foundational reactions such as the Pechmann, Knoevenagel, and Perkin condensations. eurekaselect.comresearchgate.net

Key green chemistry strategies applicable to coumarin dye synthesis include:

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to accelerate reaction kinetics, often leading to significantly shorter reaction times and higher yields. kjscollege.com For instance, the Knoevenagel condensation of salicylaldehydes with ethyl acetate derivatives can be performed under solvent-free conditions using microwave irradiation, offering a rapid route to the coumarin scaffold. kjscollege.com The Pechmann condensation, another cornerstone of coumarin synthesis, has also been efficiently conducted using microwave irradiation with catalysts like fly ash under solvent-free conditions. derpharmachemica.com

Ultrasound-Assisted Synthesis: The application of ultrasound energy can enhance reaction rates and yields by promoting mass transfer and creating localized high-temperature and high-pressure zones. eurekaselect.comeurekalert.org

Use of Greener Solvents and Catalysts: The replacement of volatile and toxic organic solvents with more environmentally benign alternatives like ionic liquids, deep eutectic solvents, or even water is a central theme in green coumarin synthesis. eurekaselect.com For example, O-allylation of 7-hydroxycoumarins has been achieved using polyethylene glycol (PEG) 400 as a solvent, which is a step towards a greener process. kjscollege.com Similarly, heterogeneous catalysts such as amberlyst-15, a cation-exchange resin, have been used for the synthesis of azo coumarin dyes, offering advantages like reusability and reduced toxicity compared to traditional acid catalysts. nih.gov

| Green Chemistry Approach | Description | Key Advantages | Relevant Reaction Type |

|---|---|---|---|

| Microwave Irradiation | Use of microwave energy to heat reactions. | Reduced reaction times, higher yields, often solvent-free. kjscollege.comderpharmachemica.com | Knoevenagel, Pechmann Condensation. kjscollege.comderpharmachemica.com |

| Ultrasound Assistance | Application of high-frequency sound waves. | Enhanced reaction rates and performance. eurekaselect.comeurekalert.org | Various condensation reactions. eurekaselect.com |

| Green Solvents | Use of ionic liquids, deep eutectic solvents, PEG, or water. | Reduced toxicity and environmental impact. eurekaselect.com | O-allylation, condensation reactions. |

| Heterogeneous Catalysis | Use of solid-phase, reusable catalysts (e.g., resins, fly ash). | Easy separation, catalyst reusability, low cost. derpharmachemica.comnih.gov | Diazotization, Pechmann Condensation. derpharmachemica.comnih.gov |

Strategic Functionalization for Modulated Photophysical Properties

The exceptional fluorescent properties of coumarin dyes like Coumarin 480 are a direct result of their molecular structure, which can be strategically modified to tune their photophysical characteristics. evitachem.com The core of this functionality lies in the intramolecular charge transfer (ICT) that occurs upon photoexcitation, where electrons move from an electron-donating group (EDG) to an electron-accepting group (EAG). evitachem.com

Strategic functionalization involves the introduction of various substituents onto the benzopyranone skeleton to modulate this ICT process:

Electron-Donating Groups (EDGs): The introduction of strong EDGs, such as an amino group at the 7-position, is crucial for the strong fluorescence observed in many coumarin dyes. acs.org The rigidified julolidine (B1585534) structure incorporated into Coumarin 480 serves to lock the donor amino group, reducing non-radiative decay pathways and enhancing the fluorescence quantum yield. evitachem.com

Electron-Withdrawing Groups (EWGs): Placing EWGs at the 3- or 4-position of the coumarin ring can lead to a red shift (bathochromic shift) in the absorption and emission spectra. acs.org This allows for the fine-tuning of the dye's color and emission wavelength.

π-System Extension: Expanding the conjugated π-electron system of the coumarin core can also significantly impact its photophysical properties. rsc.orgnih.gov This can be achieved by fusing aromatic rings to the coumarin skeleton. Such extensions have been shown to increase fluorescence quantum yields. rsc.org

The photophysical properties of coumarins are also highly sensitive to the solvent environment. A notable characteristic is solvatochromism, where the emission wavelength shifts depending on the polarity of the solvent. For instance, the emission wavelength of Coumarin 480 shifts from approximately 420 nm in a non-polar solvent like cyclohexane (B81311) to around 480 nm in a polar solvent like methanol. evitachem.com This sensitivity makes these dyes useful as fluorescent probes for studying the microenvironment of systems like micelles and biomembranes. evitachem.com

Optimization of Reaction Conditions and Yields

Maximizing the yield and purity of Coumarin 480 and related dyes requires careful optimization of various reaction parameters. The synthesis of the coumarin scaffold often relies on condensation reactions where the choice of catalyst, solvent, temperature, and reaction time is critical. nih.gov

Key parameters for optimization in coumarin synthesis include:

Catalyst Selection: A wide range of catalysts, both acidic and basic, can be employed. For the Pechmann condensation, acid catalysts like sulfuric acid, scandium (III) trifluoromethanesulfonate, or heterogeneous catalysts are common. nih.gov For Knoevenagel condensations, bases like piperidine are often used. nih.gov The optimal catalyst often depends on the specific substrates being used.

Solvent Effects: The choice of solvent can significantly influence reaction rates and yields. nih.gov While traditional syntheses often use solvents like toluene or DMF, green chemistry approaches favor less hazardous options. nih.gov In some cases, solvent-free conditions, particularly under microwave irradiation, have proven to be highly effective, affording excellent yields. kjscollege.comderpharmachemica.com

Temperature and Reaction Time: These parameters are often interdependent. Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes while maintaining high yields. derpharmachemica.com For conventional heating, optimization involves finding the lowest possible temperature and shortest time that still provides a high conversion to the desired product. scielo.br For example, a study on the synthesis of 3-aryl coumarins found the best yield (90%) was obtained at 180°C under solvent-free conditions. nih.gov

The table below summarizes findings from various studies on optimizing reaction conditions for the synthesis of different coumarin derivatives, which illustrates the general principles applicable to the synthesis of dyes like Coumarin 480.

| Reaction Type | Reactants | Optimized Conditions (Catalyst, Solvent, Temp.) | Yield | Reference |

|---|---|---|---|---|

| Pechmann Condensation | Phenols and β-ketoesters | Fly Ash, Solvent-free, Microwave (300W) | up to 98% | derpharmachemica.com |

| Knoevenagel Condensation | Salicylaldehydes and active methylene compounds | Choline Chloride (ChCl), Aqueous media, 25-30°C | 79-98% | nih.gov |

| 3-Aryl Coumarin Synthesis | Salicylaldehydes and phenylacetic acids | DABCO, Solvent-free, 180°C | 61-91% | nih.gov |

| Pechmann Condensation | α-Naphthol and ethyl acetoacetate | ZnFe2O4 nanoparticles (20 mg), 60 min | 98% | jsynthchem.com |

Elucidation of Coumarin 480 Photophysics and Excited State Dynamics

Steady-State Spectroscopic Characterization

Steady-state spectroscopy provides fundamental insights into the electronic transitions and environmental interactions of Coumarin (B35378) 480.

Absorption and Emission Spectral Analysis

The absorption and emission spectra of Coumarin 480 are sensitive to the solvent environment. savap.org.pk In ethanol (B145695), the dye exhibits an absorption maximum (λ_abs) typically around 389 nm. savap.org.pk The fluorescence emission maximum (λ_em) in the same solvent is observed at approximately 465 nm. savap.org.pk The molar absorptivity in ethanol is reported to be 2.15 x 10^4 L mol⁻¹ cm⁻¹. savap.org.pk

The spectral characteristics of Coumarin 480 vary across different solvents. For instance, in methanol, the absorption and emission maxima are located at different positions compared to ethanol, reflecting the solvent's influence on the dye's electronic states. luxottica.com The absorption spectrum generally shows a primary peak corresponding to the S₀ → S₁ electronic transition. researchgate.net The shape and position of this band can be influenced by the polarity of the solvent. The fluorescence spectrum, resulting from the S₁ → S₀ transition, is typically a broad, structureless band, which is characteristic of molecules that undergo significant changes in their dipole moments upon excitation. instras.com

| Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| Ethanol | 389 | 465 | 2.15 x 10⁴ |

| Methanol | 389 | 480 | - |

| Cyclohexane (B81311) | 361 | 407 | - |

| Acetonitrile (B52724) | 380 | 450 | - |

| Water | 396 | 489 | - |

Fluorescence Quantum Yield Studies

| Solvent | Fluorescence Quantum Yield (Φ_f) |

| Ethanol | 0.95 |

| Water | 0.66 |

| Cyclohexane | 1.05 |

| Acetonitrile | 0.91 |

| Ethyl Acetate | 0.70 |

Note: Data compiled from various sources. luxottica.com

Stokes Shift and Solvatochromism Phenomena

Coumarin 480 exhibits significant solvatochromism, meaning its absorption and emission spectra shift in response to changes in solvent polarity. instras.com This is attributed to a substantial change in the dipole moment of the dye upon excitation. instras.com The difference between the absorption and emission maxima, known as the Stokes shift (Δν), is a key indicator of this phenomenon.

As the polarity of the solvent increases, the emission spectrum of Coumarin 480 generally shifts to longer wavelengths (a red shift), leading to a larger Stokes shift. savap.org.pk This is because polar solvents can stabilize the more polar excited state to a greater extent than the ground state. instras.com For instance, the Stokes shift is smaller in non-polar solvents like cyclohexane and significantly larger in polar solvents like water. The large Stokes shifts observed for 7-aminocoumarin (B16596) dyes like Coumarin 480 are indicative of their intramolecular charge transfer (ICT) character in the excited state. instras.com

| Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Stokes Shift (cm⁻¹) |

| Cyclohexane | 361 | 407 | ~3100 |

| Acetonitrile | 380 | 450 | ~3900 |

| Ethanol | 389 | 473 | ~4500 |

| Water | 396 | 489 | ~4900 |

Note: Stokes shifts are calculated from the provided absorption and emission maxima. luxottica.com

Time-Resolved Fluorescence Spectroscopy of Coumarin 480

Time-resolved fluorescence spectroscopy provides dynamic information about the excited state of Coumarin 480, including its lifetime and rotational motion.

Fluorescence Lifetime Measurements and Decay Kinetics

The fluorescence lifetime (τ_f) of Coumarin 480, which is the average time the molecule spends in the excited state before returning to the ground state, is also solvent-dependent. luxottica.com In ethanol, the fluorescence lifetime is approximately 4.5 ns. luxottica.com In water, the lifetime increases to 5.9 ns, while in the less polar solvent cyclohexane, it is shorter, at 2.6 ns. luxottica.com The fluorescence decay of Coumarin 480 is often found to be mono-exponential, indicating a single emitting species. researchgate.net However, in some complex environments, the decay can become multi-exponential. researchgate.net

| Solvent | Fluorescence Lifetime (τ_f) (ns) |

| Ethanol | 4.5 |

| Water | 5.9 |

| Cyclohexane | 2.6 |

| Acetonitrile | 3.3 |

Note: Data compiled from various sources. luxottica.com

Rotational Relaxation and Anisotropy Dynamics

Fluorescence anisotropy measurements provide insights into the rotational motion of the dye molecule in its environment. The rotational relaxation of Coumarin 480 has been studied in various media, including micellar systems. nih.gov These studies often reveal a bimodal nature for the rotational relaxation process, with a fast component and a slow component. researchgate.netnih.gov

Mechanisms of Excited State Deactivation

Upon absorption of light, a Coumarin 480 molecule is promoted to an electronically excited state. The subsequent return to the ground state can occur through several competing pathways, both radiative (fluorescence) and non-radiative. The efficiency of fluorescence is largely dictated by the rates of these non-radiative deactivation channels.

The fluorescent state of 7-aminocoumarin dyes like Coumarin 480 is characterized by a significant degree of intramolecular charge transfer (ICT). In this process, electron density is redistributed from the electron-donating amino group at the 7-position to the electron-accepting carbonyl group of the benzopyrone core. This charge transfer is initiated upon photoexcitation and results in a substantial increase in the dipole moment of the excited state compared to the ground state. The ICT nature of the excited state is a key factor governing the dye's sensitivity to solvent polarity.

In many coumarin dyes, the primary non-radiative decay pathway is internal conversion, while intersystem crossing to the triplet state is generally considered negligible. instras.com The rate of non-radiative decay is a critical determinant of the fluorescence quantum yield. For Coumarin 480 and related dyes, this rate is highly dependent on the molecular structure and the surrounding environment. In nonpolar solvents, some coumarin derivatives exhibit very low non-radiative decay rate constants, leading to higher fluorescence efficiency. nih.gov

The competition between radiative decay (fluorescence) and non-radiative decay can be quantified by their respective rate constants, kr and knr. These can be calculated from the fluorescence quantum yield (Φf) and the fluorescence lifetime (τf) using the following relationships:

kr = Φf / τf

knr = (1 - Φf) / τf

A significant non-radiative deactivation pathway, particularly in polar solvents, is the formation of a Twisted Intramolecular Charge Transfer (TICT) state. instras.comiaea.org This process involves the rotation of the amino group at the 7-position relative to the plane of the coumarin ring system in the excited state. This twisting motion leads to a highly polar, non-emissive or weakly emissive state that rapidly decays to the ground state without emitting a photon, thus quenching the fluorescence.

The formation of the TICT state is an activated process and is heavily influenced by the polarity of the solvent. instras.com In polar environments, the highly polar TICT state is stabilized, facilitating its formation and leading to a decrease in fluorescence quantum yield and lifetime. For coumarin dyes with flexible amino groups, this TICT formation is a dominant mechanism of fluorescence quenching in polar solvents. iaea.orgmdpi.com

Environmental Effects on Coumarin 480 Photophysical Behavior

The photophysical properties of Coumarin 480 are exquisitely sensitive to the characteristics of its local environment. Factors such as solvent polarity, the ability to form hydrogen bonds, and the viscosity of the medium can significantly alter the excited-state dynamics and, consequently, the fluorescence output.

The polarity of the solvent has a pronounced effect on the absorption and emission spectra of Coumarin 480, a phenomenon known as solvatochromism. As solvent polarity increases, the emission maximum of Coumarin 480 shifts to longer wavelengths (a red shift). This is due to the greater stabilization of the highly polar ICT excited state in more polar solvents.

Furthermore, solvent polarity plays a crucial role in the formation of the non-fluorescent TICT state. In highly polar solvents, the stabilization of the TICT state provides a potent non-radiative decay channel, leading to a significant reduction in fluorescence quantum yield and lifetime. instras.comiaea.org Protic solvents, which can act as hydrogen bond donors, can further stabilize the charge-separated ICT and TICT states through hydrogen bonding interactions, thereby enhancing the non-radiative decay. researchgate.net Studies on similar coumarin dyes have shown that solute-solvent hydrogen bonding can stabilize the TICT state, promoting this deactivation pathway. researchgate.net

The following table summarizes the photophysical properties of Coumarin 480 in various solvents, illustrating the impact of solvent polarity.

| Solvent | Dielectric Constant (ε) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf) [ns] | Radiative Rate Constant (kr) [108 s-1] | Non-radiative Rate Constant (knr) [108 s-1] |

| Ethanol | 24.55 | 0.99 | 4.5 | 2.20 | 0.02 |

| Methanol | 32.7 | 0.90 | 4.1 | 2.20 | 0.24 |

| DMF | 36.7 | 0.79 | - | - | - |

| Water | 80.1 | 0.66 | 5.9 | 1.12 | 0.58 |

Data compiled from various sources. Note: The quantum yield for ethanol is reported as a relative value.

The viscosity of the medium can also significantly influence the photophysics of Coumarin 480. The formation of the TICT state requires a significant conformational change—the twisting of the 7-amino group. In highly viscous environments, this rotational motion is hindered. This restriction of molecular motion can suppress the formation of the TICT state, thereby blocking this major non-radiative decay pathway. dtic.mil

As a result, in viscous solvents, an increase in fluorescence quantum yield and lifetime is often observed for coumarin dyes that are susceptible to TICT formation. This property makes Coumarin 480 and related dyes useful as fluorescent probes for determining the microviscosity of their local environment, such as in biological systems or polymers. researchgate.net For instance, the fluorescence of certain coumarin derivatives has been shown to increase significantly in glycerol, a highly viscous solvent, as compared to less viscous polar solvents. researchgate.net This "fluorescence turn-on" response to increased viscosity is a hallmark of molecular rotors where a non-radiative pathway is inhibited by mechanical restriction.

The table below shows the effect of viscosity on the photophysical properties of a related coumarin dye, which demonstrates the general principle.

| Solvent | Viscosity (cP at 20°C) | Fluorescence Quantum Yield (Φf) |

| Acetonitrile | 0.38 | 0.064 |

| Water | 0.89 | 0.010 |

| Ethylene Glycol | 26 | 0.23 |

Data for a structurally similar coumarin dye, illustrating the trend with viscosity. dtic.mil

pH Sensitivity and Protonation Effects

The photophysical properties and excited-state dynamics of Coumarin 480, also known as Coumarin 102, exhibit significant sensitivity to pH due to the presence of protonatable sites within its molecular structure. The primary site for protonation in the ground state is the amino nitrogen atom of the julolidine (B1585534) moiety. This acid-base equilibrium plays a crucial role in modulating the fluorescence characteristics of the dye.

In acidic aqueous solutions, the protonation of the 7-amino group significantly alters the electronic properties of the molecule. This protonation leads to a disruption of the intramolecular charge transfer (ICT) character, which is a key process in the photophysics of 7-aminocoumarin dyes. The lone pair of electrons on the nitrogen atom, which acts as an electron donor in the ICT process, becomes engaged in the bond with a proton. This reduces the electron-donating ability of the amino group, thereby affecting the charge distribution in both the ground and excited states.

The acid-base equilibrium of Coumarin 480 in its ground and excited states has been quantitatively characterized. The dissociation constant for the protonated form in the ground state (pKa) and the excited state (pKa*) have been determined through spectroscopic analysis. These values highlight a change in the basicity of the molecule upon photoexcitation.

| Parameter | Value | Method of Determination |

| Ground-State pKa | 1.61 | Absorption Spectra |

| Excited-State pKa * | 2.19 | Fluorescence Spectra |

Table 1: Acid Dissociation Constants of Coumarin 480 in Aqueous Media.

The difference between the ground and excited-state pKa values indicates that Coumarin 480 becomes slightly less acidic in the excited state. Theoretical calculations have suggested that while the amino nitrogen is the primary protonation site in the ground state, the carbonyl oxygen atom becomes the more basic site upon excitation.

The protonation state of Coumarin 480 has a profound impact on its excited-state dynamics, including its fluorescence lifetime. The neutral and protonated forms of the dye exhibit distinct fluorescence decay characteristics.

| Species | Fluorescence Lifetime (τ) in Aqueous Media |

| Neutral Coumarin 480 | 6.02 ns |

| Protonated Coumarin 480 | 3.06 ns |

Table 2: Fluorescence Lifetimes of Neutral and Protonated Coumarin 480.

The shorter fluorescence lifetime of the protonated species suggests an increase in the rate of non-radiative decay pathways or a decrease in the radiative decay rate upon protonation. The dynamics of proton transfer in the excited state have also been investigated, revealing the rate constants for protonation and deprotonation.

| Process | Rate Constant |

| Excited-State Protonation (k_pr) | 3.27 x 10¹⁰ M⁻¹ s⁻¹ |

| Excited-State Deprotonation (k_dpr) | 2.78 x 10⁸ s⁻¹ |

Table 3: Rate Constants for Excited-State Proton Transfer of Coumarin 480.

These kinetic parameters, in conjunction with the fluorescence lifetimes, indicate that in strongly acidic solutions, a quasi-equilibrium is established between the neutral and protonated forms in the excited state. The observed changes in the absorption and fluorescence spectra as a function of pH are a direct consequence of this underlying acid-base chemistry and the distinct photophysical properties of the two species.

Computational and Theoretical Investigations of Coumarin 480

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic States

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study coumarin (B35378) derivatives to understand their structural and energetic characteristics with high precision. asrjetsjournal.orgjetir.org Calculations are often performed using specific functionals, like B3LYP, and basis sets, such as 6-31G(d,p), to obtain optimized molecular geometries and electronic properties. asrjetsjournal.org

The dipole moment of a molecule is a measure of the separation of positive and negative electrical charges. For fluorescent dyes like Coumarin 480, the change in dipole moment between the ground state (μg) and the excited state (μe) is a critical parameter that influences its interaction with surrounding solvent molecules and its solvatochromic behavior.

Computational studies using DFT and its time-dependent extension (TD-DFT) have been employed to calculate these dipole moments. aip.orgresearchgate.net It is consistently observed, both experimentally and computationally, that the excited state dipole moment of Coumarin 480 is greater than its ground state dipole moment. aip.orgresearchgate.net This increase indicates a significant redistribution of electron density upon photoexcitation, leading to a more polar excited state. This change is fundamental to the dye's sensitivity to solvent polarity. For instance, one study reported the ground and excited state dipole moments of Coumarin 480 in a binary mixture of DMSO and water. aip.org Theoretical calculations often show good agreement with experimental values derived from solvatochromic shift methods. aip.orgresearchgate.net

Table 1: Calculated Dipole Moments of Coumarin Derivatives This table presents representative data for coumarin derivatives to illustrate typical values, as specific values for Coumarin 480 can vary with the computational method and solvent model.

| Compound | Method | Ground State Dipole Moment (μg) in Debye | Excited State Dipole Moment (μe) in Debye |

|---|---|---|---|

| Coumarin Derivative 1 | DFT/B3LYP | 6.02 | > μg |

| Coumarin Derivative 2 | DFT/B3LYP | 6.63 | > μg |

| Coumarin Derivative 3 | DFT/B3LYP | 6.57 | > μg |

| Coumarin 102 | PBE0/TDDFT | ~7 | ~14 |

Data adapted from various theoretical studies on coumarin dyes. claremont.edutubitak.gov.tr

Molecular Electrostatic Potential (MESP) analysis is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for both electrophilic and nucleophilic attacks. researchgate.netthenucleuspak.org.pkchemrxiv.org The MESP surface maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), prone to nucleophilic attack. researchgate.netchemrxiv.org

For Coumarin 480, MESP analysis reveals that the region of negative potential is concentrated around the carbonyl (C=O) group and the oxygen atom within the coumarin ring. researchgate.net This indicates that these are the primary sites for interactions with electrophiles or hydrogen bond donors. Conversely, positive potential is generally found around the C-H bonds. researchgate.net This information is crucial for understanding how solvent molecules, particularly polar and protic ones, will interact with and stabilize the dye molecule in both its ground and excited states. researchgate.net

Time-Dependent Density Functional Theory (TDDFT) for Spectroscopic Predictions

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method for calculating the excited-state properties of molecules, including their electronic absorption and emission spectra. aip.orgmdpi.com By simulating the electronic transitions, TD-DFT can predict the maximum absorption wavelength (λmax) and fluorescence wavelength. aip.org

These calculations are essential for understanding the photophysical properties of Coumarin 480. jetir.org For instance, TD-DFT calculations have been used to investigate the electronic spectra of various coumarin dyes, helping to explain their characteristically strong absorption in the UV-visible region. mdpi.com The accuracy of these predictions is often enhanced by incorporating a solvent model, such as the Polarizable Continuum Model (PCM), which accounts for the effect of the solvent's dielectric properties on the electronic transitions. claremont.eduaip.org The choice of functional and basis set is critical, with functionals like PBE0 often providing good agreement with experimental spectra for coumarins. claremont.eduaip.org

Computational Photophysics: Energies and Electronic Configurations of Excited States

Computational methods provide deep insights into the nature of the electronic excited states of Coumarin 480. Upon absorption of a photon, the molecule is promoted from its ground state (S0) to an excited singlet state (typically S1). The energy and electronic configuration of this and other excited states determine the dye's subsequent photophysical pathways, such as fluorescence, intersystem crossing to a triplet state, or non-radiative decay.

Studies on coumarin derivatives show that the lowest energy electronic transition is typically a π → π* transition, which is characterized by a significant redistribution of electron density from a donor part of the molecule to an acceptor part, a phenomenon known as intramolecular charge transfer (ICT). rsc.orgrsc.org This ICT character is responsible for the large change in dipole moment upon excitation. rsc.org Theoretical calculations can map out the potential energy surfaces of the ground and excited states, helping to identify the pathways for relaxation and deactivation. rsc.org Natural Transition Orbital (NTO) analysis can further clarify the nature of the electronic transition by providing a compact representation of the electron and hole orbitals involved. rsc.org

Molecular Dynamics Simulations for Solvation Phenomena

While DFT and TD-DFT calculations often use implicit solvent models (like PCM), Molecular Dynamics (MD) simulations provide a more explicit and dynamic picture of solvation. nih.govnih.gov In MD simulations, the interactions between the dye molecule and a large number of individual solvent molecules are calculated over time, allowing for the study of the structure and dynamics of the solvation shell. nih.govmdpi.com

MD simulations have been used to investigate the equilibrium and dynamical characteristics of Coumarin 480 solvation in various environments, from bulk water to confined spaces like micelles. nih.gov These studies reveal how solvent molecules arrange themselves around the dye and how this arrangement changes over time. nih.gov For example, in micellar systems, Coumarin 480 may alternate between different solvation states, such as being in the core of the micelle or at its interface. nih.gov MD simulations are also crucial for studying solvation dynamics—the process by which solvent molecules reorient themselves in response to the change in the dye's dipole moment upon excitation. This reorientation occurs on picosecond to nanosecond timescales and is directly related to the experimentally observed time-dependent Stokes shift of the fluorescence spectrum. bose.res.inacs.org

Correlation of Experimental and Theoretical Data

A key aspect of computational studies is the ability to correlate theoretical predictions with experimental observations. For Coumarin 480, there is generally good agreement between DFT/TD-DFT calculated properties and experimental data.

Table 2: Comparison of Experimental and Theoretical Data for Coumarin Dyes

| Property | Experimental Value | Theoretical Prediction (Method) | Correlation |

|---|---|---|---|

| Max. Absorption Wavelength (λmax) | Varies with solvent (e.g., ~390 nm in Ethanol) luxottica.com | Generally within 20-30 nm of experimental value (TD-DFT/PBE0) rsc.org | Good qualitative and often quantitative agreement. nih.gov |

| Ground State Dipole Moment (μg) | Determined via solvatochromic shifts | ~6-7 Debye (DFT) aip.orgclaremont.edu | Theoretical values align well with experimental estimates. aip.org |

| Excited State Dipole Moment (μe) | Determined via solvatochromic shifts | Significantly larger than μg, ~10-15 Debye (TD-DFT) aip.orgclaremont.edu | Calculations confirm a large increase in dipole moment upon excitation. aip.org |

| Solvation Dynamics | Biexponential decay (ps to ns scale) bose.res.in | MD simulations can reproduce solvation time constants | Simulations provide a molecular basis for the observed relaxation times. nih.gov |

The comparison of calculated absorption spectra with experimental UV-Vis spectra shows that TD-DFT can accurately reproduce the position of the main absorption band. rsc.orgnih.gov Similarly, calculated dipole moments are in line with those derived from solvatochromic data. aip.org Discrepancies can arise, but these often highlight the limitations of the theoretical models, such as the need for explicit solvent molecules or more advanced functionals to capture specific interactions like hydrogen bonding. rsc.orgmdpi.com The synergy between theory and experiment is crucial; theoretical calculations provide a detailed molecular-level interpretation of macroscopic experimental data, leading to a more complete understanding of the photophysics of Coumarin 480. tubitak.gov.trnih.gov

Interactions of Coumarin 480 in Complex Chemical and Supramolecular Environments

Solvation Dynamics in Organized Assemblies

Solvation dynamics, the process by which solvent molecules reorganize around a solute following electronic excitation, is a key indicator of the local environment's polarity, viscosity, and heterogeneity. For Coumarin (B35378) 480, these dynamics are often studied using time-resolved emission spectroscopy to monitor the time-dependent Stokes shift of its fluorescence.

Micellar Systems: TritonX-100, CTAB, SDS, Gemini (B1671429) Surfactants

Micelles, which are aggregates of surfactant molecules, provide microheterogeneous environments where Coumarin 480 can be localized. The nature of the surfactant—be it neutral, cationic, anionic, or dimeric (gemini)—significantly influences the probe's behavior.

Studies have shown that the solvation dynamics of Coumarin 480 are considerably retarded in the Stern layer of micelles compared to bulk water. instras.comacs.org This slowing is attributed to the confined water molecules, the presence of counterions, and the interactions between these counterions and the surfactant headgroups. acs.org The average solvation times for Coumarin 480 have been measured in several common micellar systems, revealing distinct differences based on the surfactant's charge. For instance, in the neutral Triton X-100 (TX-100) micelles, the average solvation time is approximately 1450 ps. instras.com This is significantly slower than in the cationic cetyltrimethylammonium bromide (CTAB) micelles (470 ps) and the anionic sodium dodecyl sulfate (B86663) (SDS) micelles (180 ps). instras.com

In mixed micellar systems, such as those combining the non-ionic TX-100 with cationic gemini surfactants, the solvation dynamics become faster as the mole fraction of the gemini surfactant increases. nih.gov This is linked to an increase in the thickness of the micellar Stern layer, which allows for greater water penetration, leading to higher polarity and microfluidity. nih.gov Similarly, in cationic gemini surfactant micelles, the presence of urea (B33335) can alter the solvation dynamics; the average solvation time first increases and then decreases with rising urea concentration, a trend that mirrors the degree of counterion dissociation. nih.gov

| Surfactant System | Type | Average Solvation Time (ps) |

| Triton X-100 | Neutral | 1450 instras.com |

| CTAB | Cationic | 470 instras.com |

| SDS | Anionic | 180 instras.com |

| NaDC | Anionic (Bile Salt) | 3350 instras.com |

Microheterogeneous Environments and Micellar Stern Layer Probing

The distinct spectral properties and solvation dynamics of Coumarin 480 make it an excellent probe for the micellar Stern layer—the region between the hydrophobic core and the aqueous bulk solution. Steady-state and time-resolved fluorescence data confirm the probe's localization within this interfacial region. instras.comresearchgate.net In mixed micelles of bile salt (sodium deoxycholate, NaDC) and TX-100, the solvation dynamics of Coumarin 480 are retarded by several orders of magnitude compared to pure water. instras.com This retardation is primarily due to the motion of Na+ ions and the water molecules confined within the micellar interface. instras.com When a non-ionic surfactant like TX-100 is introduced into an ionic micelle, it separates the charged headgroups, reducing electrical repulsion and altering the charge density at the micellar surface. instras.com

Sol-Gel Matrices (e.g., TEOS)

Sol-gel matrices, such as those formed from the hydrolysis of tetraethyl orthosilicate (B98303) (TEOS), create confined environments with large pores. Despite being macroscopically solid, these matrices can trap water molecules and provide a highly polar and protic environment for probe molecules. bose.res.in

When Coumarin 480 is embedded in a TEOS sol-gel matrix, its solvation dynamics are substantially slower than in bulk water but faster than in more restrictive environments like cyclodextrins or micelles. bose.res.in The decay of the solvent correlation function is biexponential, indicating a complex relaxation process. bose.res.inacs.org This behavior is attributed to the reorganization of trapped water molecules within the silica (B1680970) pores. bose.res.in

| Parameter | Value |

| Fast Component (τ₁) | 120 ± 20 ps (85% amplitude) bose.res.inacs.org |

| Slow Component (τ₂) | 800 ± 100 ps (15% amplitude) bose.res.inacs.org |

| Average Solvation Time (⟨τs⟩) | 220 ± 30 ps bose.res.in |

Interestingly, the rotational relaxation of Coumarin 480 within the TEOS gel is very fast (occurring in less than 80 ps), suggesting significant rotational mobility for the probe within the matrix pores. bose.res.inacs.org

Polymer Additives and Their Influence on Spectra

The incorporation of Coumarin 480 into polymer matrices significantly affects its spectral properties. mdpi.com When polymer additives like polymethyl methacrylate (B99206) (PMMA) are added to a solution of Coumarin 480 in ethanol (B145695), distinct shifts in the absorption and fluorescence spectra are observed. researchgate.netuobabylon.edu.iq

Specifically, increasing the concentration of the polymer additive leads to a blue shift (a shift toward shorter wavelengths) in the absorption peaks. researchgate.netuobabylon.edu.iq Conversely, the fluorescence spectrum exhibits a red shift (a shift toward longer wavelengths) with increasing polymer concentration. researchgate.netuobabylon.edu.iq These spectral changes indicate strong interactions between the dye molecule and the polymer environment, reflecting changes in the polarity and rigidity of the medium surrounding the probe. mdpi.comresearchgate.net Coumarin dyes often yield more intense fluorescence in polymer matrices compared to when they are in solution. mdpi.com

| Polymer Additive (PMMA) | Spectral Shift Observed | Direction |

| Absorption Spectrum | Hypsochromic Shift | Blue Shift researchgate.netuobabylon.edu.iq |

| Fluorescence Spectrum | Bathochromic Shift | Red Shift researchgate.netuobabylon.edu.iq |

Interactions with Supramolecular Host Cavities

Supramolecular hosts like cyclodextrins have hydrophobic inner cavities and hydrophilic exteriors, allowing them to encapsulate guest molecules in aqueous solutions. This encapsulation can dramatically alter the guest's photophysical properties.

Cyclodextrins (α-, β-, γ-CD) as Inclusion Systems

The formation of an inclusion complex between a coumarin dye and a cyclodextrin (B1172386) (CD) can enhance the dye's aqueous solubility and chemical stability. nih.gov The interaction is primarily driven by hydrophobic forces between the guest molecule and the non-polar interior of the CD cavity. oatext.com

Studies on coumarin derivatives, such as Coumarin 6, show that binding to β-cyclodextrin results in a significant blue shift of about 17 nm in the fluorescence spectrum, substantiating the formation of the inclusion complex. instras.com This shift indicates that the dye is in a less polar, more hydrophobic environment inside the cyclodextrin cavity compared to the bulk aqueous solution. instras.com The binding constant for the interaction between Coumarin 7 and β-cyclodextrin has been reported to be 1.09 × 10² M⁻¹, indicating a stable host-guest complex. frontiersin.org The formation of these complexes is often validated by an increase in fluorescence intensity as the concentration of β-CD increases. researchgate.net

| Coumarin Dye | Host Molecule | Observed Spectral Change | Magnitude |

| Coumarin 6 | β-Cyclodextrin | Fluorescence Blue Shift | ~17 nm instras.com |

Mechanism of Confinement and Fluorescence Quenching

The fluorescence of Coumarin 480 can be significantly influenced by its immediate environment, particularly when confined within supramolecular structures. This confinement can lead to fluorescence quenching, a process that decreases the fluorescence intensity. The primary mechanism behind this phenomenon is often dynamic quenching, where the fluorophore and a quencher molecule interact upon collision. This process is diffusion-limited. nih.gov

In the context of supramolecular hosts like cyclodextrins, the behavior of coumarin dyes can be complex. For instance, with β-cyclodextrin, a quenching of fluorescence for some coumarin derivatives is observed, while enhancement is seen with other hosts like C-hexylpyrogallol researchgate.netarene. researchgate.net This suggests that the specific geometry and nature of the host-guest complex dictate the fluorescence outcome. The quenching mechanism in these confined spaces can be attributed to several factors, including the formation of non-fluorescent ground-state complexes or enhanced non-radiative decay pathways upon interaction with the host.

Furthermore, studies on stimulated emission depletion (CW-STED) microscopy have shown that the fluorescence quenching rate of Coumarin 102 (a synonym for Coumarin 480) increases with higher concentrations of the dye and greater excitation power. hud.ac.uk This indicates that under high-intensity light, processes that lead to the de-excitation of the fluorophore without photon emission become more prevalent.

Interactions with Biomimicking Systems

Coumarin 480 as a Probe for Biomolecular Microenvironments (e.g., Serum Albumins)

Coumarin 480 and its derivatives are extensively used as fluorescent probes to investigate the microenvironments of biomolecules, particularly proteins like human serum albumin (HSA) and bovine serum albumin (BSA). acs.orgnih.govnih.gov These dyes are sensitive to the polarity of their surroundings; their fluorescence emission spectra often exhibit a shift to shorter wavelengths (a blue shift) and an enhancement in fluorescence intensity upon binding to the hydrophobic pockets of proteins. acs.orgnih.gov This sensitivity makes them valuable tools for characterizing drug-binding sites and understanding ligand-protein interactions. nih.gov

The interaction of coumarin derivatives with serum albumins has been a subject of numerous studies to understand the binding mechanisms and the nature of the binding sites. mdpi.comijsciences.comjci.org For example, 7-alkylaminocoumarin-4-acetic acids have been synthesized and used to characterize the drug-binding site 2 (the diazepam site) on HSA. nih.gov The changes in the fluorescence properties of these probes upon binding provide information about the polarity and dimensions of these binding sites. The polarity of site 2 on HSA, for instance, has been estimated to be comparable to that of acetonitrile (B52724). nih.gov

| Probe | Biomolecule | Key Findings |

| 7-Alkylaminocoumarin-4-acetic acids | Human Serum Albumin (HSA) | Probes bind to site 2 (diazepam site); polarity of the site is similar to acetonitrile. nih.gov |

| Coumarin-343 | Human Serum Albumin (HSA) & Bovine Serum Albumin (BSA) | Binds to both proteins with high affinity, following a 1:1 stoichiometry. mdpi.com |

| 7-diethylamino-4-methyl coumarin (DAMC) | Bovine Serum Albumin (BSA) | Interaction investigated through fluorescence spectroscopy to understand binding. nih.gov |

Binding Mechanisms and Non-Covalent Interactions (Hydrogen Bonding, Hydrophobic)

The binding of Coumarin 480 and its derivatives to proteins is governed by a variety of non-covalent interactions. researchgate.netrsc.orgnih.gov These interactions, though individually weak, collectively contribute to the stability of the protein-ligand complex. The primary forces at play are typically hydrophobic interactions and hydrogen bonding. nih.govnih.gov

Hydrophobic interactions are a major driving force for the binding of coumarin derivatives to serum albumins. researchgate.netnih.govdntb.gov.ua The hydrophobic parts of the coumarin molecule tend to seek out and reside in the nonpolar pockets of the protein, away from the aqueous environment. This is often accompanied by an increase in fluorescence, as the dye is shielded from the quenching effects of water. nih.gov

Hydrogen bonds also play a crucial role in stabilizing the complex. nih.govnih.gov The oxygen and nitrogen atoms in the coumarin structure can act as hydrogen bond acceptors, forming bonds with suitable donor groups on the amino acid residues of the protein. Thermodynamic studies of the interaction between the coumarin derivative esculetin (B1671247) and nucleic acids have indicated the importance of hydrogen bonding and van der Waals forces in the binding process. nih.gov Molecular docking studies have further helped in visualizing and confirming the specific non-covalent interactions that stabilize the complex between coumarin derivatives and proteins. researchgate.netresearchgate.net

Effect on Protein Aggregation as a Model System

Coumarin derivatives have been investigated for their effects on protein aggregation, a process implicated in many diseases. nih.govnih.gov Some coumarin compounds have been shown to inhibit the aggregation of model proteins like beta-lactoglobulin (β-lg). nih.gov The mechanism of inhibition involves the binding of the coumarin molecule to the hydrophobic sites of the protein. This binding can stabilize the native conformation of the protein, preventing the protein-protein interactions that lead to aggregation. nih.gov

The binding of coumarin derivatives to the hydrophobic patches of proteins can prevent these regions from being exposed to the solvent, which is a critical step in the fibrillation process. nih.gov By "locking" the protein in a particular conformation, these small molecules can effectively halt the aggregation pathway. nih.gov

Furthermore, certain coumarin dyes, such as Coumarin 6, can be used as fluorescent probes to monitor the process of protein aggregation. nih.gov These dyes exhibit enhanced fluorescence upon binding to protein aggregates, allowing for the sensitive detection of both amorphous and fibrillar structures. nih.gov Coumarin 6 has even been shown to be more sensitive than the commonly used Thioflavin T for detecting amyloid fibrillation. nih.gov

| Coumarin Derivative | Model Protein | Effect |

| Coumarin methyl ester with 8-hydroxyl group | Beta-lactoglobulin (β-lg) | Inhibits thermal aggregation by stabilizing the native structure. nih.gov |

| Coumarin 6 | Carbonic Anhydrase, alpha-Synuclein | Acts as a fluorescent probe to identify and distinguish between amorphous and fibrillar aggregates. nih.gov |

Effect of Urea and Other Cosolvents on Solvation and Rotational Relaxation

The solvation dynamics and rotational relaxation of Coumarin 480 are sensitive to the presence of cosolvents like urea in aqueous solutions. zendy.ionih.gov Studies in aqueous micelles of cationic gemini surfactants have shown that urea can significantly alter the microenvironment of the coumarin probe. zendy.ionih.gov

The addition of urea affects both the solvation and rotational dynamics of Coumarin 480. The average solvation time initially increases with the concentration of urea, reaches a maximum, and then decreases. nih.gov This behavior is linked to the increased degree of counterion dissociation in the micelles in the presence of urea, which leads to a greater clustering of water molecules and a slower solvation process. nih.gov

Urea also influences the rotational motion of Coumarin 480. It has been observed to decrease the microviscosity of the micelles, which in turn leads to a faster rotational relaxation process. nih.gov The wobbling motion of the Coumarin 480 molecule becomes faster with increasing urea concentration due to this decrease in microviscosity. zendy.ionih.gov In contrast, the addition of alcohols as cosolvents to ionic liquids has been found to decrease the rotational relaxation time of Coumarin 480 more significantly than the addition of water, which is attributed to a greater decrease in the bulk viscosity of the mixture. researchgate.net

Advanced Research Applications of Coumarin 480 in Chemical Physics

Development and Optimization as Laser Dyes

Coumarin (B35378) 480 is a well-established laser dye, particularly valued for its emission in the blue-green region of the spectrum. savap.org.pkazooptics.com It is recognized for its efficiency in both pulsed and continuous wave (CW) laser operations. savap.org.pk The development and optimization of Coumarin 480 as a laser dye have been driven by the need for stable and tunable coherent light sources for various spectroscopic and photochemical studies.

Wavelength Tunability and Output Efficiency

A key advantage of Coumarin 480 as a laser dye is its broad wavelength tunability. The tuning range of Coumarin 480 is influenced by the solvent and the pump source used. In ethanol (B145695), its tuning range is typically cited as 452 nm to 500 nm, with a peak output at 473 nm. savap.org.pksirah.com Other sources have reported a lasing range of 470-491 nm. photonicshop.co.uk When pumped by a flashlamp in glycerine, the peak wavelength is observed at 541 nm. lu.se

The output efficiency of a dye laser is a critical parameter for practical applications. For Coumarin 480 in ethanol, a notable efficiency of 16% has been reported. savap.org.pksirah.com The efficiency can, however, vary depending on the specific laser configuration and pump power level. sirah.com The table below summarizes the lasing characteristics of Coumarin 480 in different solvents.

| Solvent | Peak Wavelength (nm) | Tuning Range (nm) | Efficiency (%) |

| Ethanol | 473 | 452 - 500 | 16 |

| Glycerine | 541 | - | - |

Data compiled from various sources. savap.org.pksirah.comlu.se

Photostability and Degradation Pathways in Lasing Mediums

A significant challenge in the use of coumarin dyes is their limited photostability, as they are prone to degradation under intense laser light. azooptics.comniscpr.res.in The byproducts of this degradation can absorb at the lasing wavelength, which can have detrimental effects on the laser's performance. azooptics.com

Research into the photodegradation of coumarin dyes has identified several common pathways. One such pathway is the dealkylation of the amine group at the 7-position, which has been observed for several coumarin derivatives. dtic.mil In the presence of oxygen, photooxidation can occur, leading to different degradation products. dtic.mil For some coumarin dyes, a reduction product has been identified, suggesting a degradation mechanism involving free radicals. dtic.mil The rate of photobleaching is also influenced by the solvent's absorption characteristics. niscpr.res.in

Studies have shown that the photostability of coumarin dyes, including Coumarin 480, can be influenced by the surrounding medium. For instance, enhanced photostability has been observed when the dye is incorporated into amphiphilic media like surfactant solutions. dtic.mil

Role of Solvent and Additives in Laser Performance

The solvent plays a crucial role in the laser performance of Coumarin 480, affecting its fluorescence quantum yield, lifetime, and spectral position. iaea.orginstras.com The fluorescence of 7-aminocoumarins, the class to which Coumarin 480 belongs, is particularly sensitive to solvent polarity. instras.com An increase in solvent polarity generally leads to a red shift in both the absorption and fluorescence spectra. niscpr.res.in

The fluorescence quantum yield and lifetime of Coumarin 480 are significantly influenced by the solvent environment. Protic solvents, especially water, have been shown to be effective in inhibiting fluorescence for some coumarin dyes. iaea.org This is attributed to a nonradiative decay pathway involving the rotation of the amino group, leading to a "twisted intramolecular charge transfer" (TICT) state. iaea.orginstras.com The table below presents the quantum yield and lifetime of Coumarin 480 in various solvents.

| Solvent | Quantum Yield (Φf) | Lifetime (τf) (ns) |

| Ethanol | 0.90 | 4.63 |

| Methanol | 0.85 | 4.30 |

| Acetonitrile (B52724) | 0.62 | 3.20 |

| Dichloromethane | 0.45 | 2.40 |

Data for Coumarin 102 (Coumarin 480) from scientific literature. luxottica.com

Additives can also be used to enhance the performance of coumarin dye lasers. For instance, the addition of triplet quenchers can improve stability by reducing the population of the reactive triplet state. niscpr.res.in The use of surfactants can not only improve solubility in aqueous solutions but also enhance fluorescence yield and photostability. dtic.mil

Fluorescent Probes for Chemical Sensing and Environmental Monitoring

The high fluorescence quantum yield and sensitivity of its emission to the local environment make Coumarin 480 and other coumarin derivatives excellent candidates for fluorescent probes in chemical sensing and environmental monitoring. nih.govresearchgate.net These probes are utilized to detect a variety of analytes, from metal ions and pH changes to temperature and specific molecules.

Detection of Metal Ions and pH Changes

Coumarin-based fluorescent probes have been extensively developed for the detection of various metal ions. nih.gov The mechanism of detection often involves the chelation of the metal ion by a specific recognition unit attached to the coumarin fluorophore. nih.gov This binding event alters the photophysical properties of the coumarin, leading to a change in fluorescence intensity or a spectral shift. For example, coumarin derivatives have been designed to act as selective fluorescent sensors for copper (Cu²⁺) ions, exhibiting significant fluorescence quenching upon binding. nycu.edu.twrsc.org While many studies focus on newly synthesized derivatives, the underlying principles are based on the responsive nature of the coumarin scaffold.

Similarly, coumarin derivatives have been engineered to function as fluorescent pH probes. nih.gov The protonation or deprotonation of a functional group on the coumarin molecule can significantly alter its electronic structure and, consequently, its fluorescence properties. This allows for the ratiometric measurement of pH over a wide range. nih.gov For instance, a coumarin-triazine conjugate has been shown to exhibit a pseudo-linear ratiometric response to pH changes over 6 pH units. nih.gov Some coumarin-based probes are particularly effective in highly acidic conditions. bohrium.com

Responsiveness to Temperature and Specific Molecules

The fluorescence of coumarin derivatives can also be sensitive to temperature. The temperature dependence of the fluorescence quantum yield and lifetime can be utilized for the development of fluorescent thermometers. For example, coumarin-based boron complexes incorporated into polymeric matrices have been explored as temperature probes. mdpi.com An increase in temperature can lead to a decrease in fluorescence intensity due to enhanced non-radiative decay processes. mdpi.comnih.gov

Beyond small ions and pH, coumarin-based probes have been designed to detect specific molecules of biological or environmental interest. The general strategy involves coupling the coumarin fluorophore to a receptor that selectively binds to the target molecule. This binding event then triggers a change in the fluorescence signal. For instance, coumarin precursors have been developed as "turn-on" fluorescent sensors for hydrazine. mdpi.com Furthermore, the versatility of coumarin chemistry allows for the creation of sensors for a wide array of analytes, contributing to advancements in fields such as medical diagnostics and environmental monitoring. metu.edu.tr

Applications in Organic Light-Emitting Diodes (OLEDs) and Organic Electronics

Coumarin derivatives are significant in the field of organic electronics, particularly as fluorescent dopants in the emissive layer of Organic Light-Emitting Diodes (OLEDs). wikipedia.orgresearchgate.net The guest-host doped emitter system is a key technological development, where a host material with good charge transport properties is combined with a highly fluorescent guest dopant. nycu.edu.twnycu.edu.tw This configuration allows for the creation of OLEDs with desirable colors and high efficiencies. nycu.edu.tw Coumarin dyes are well-suited for this role due to their high fluorescence quantum yields, structural flexibility, and good photostability. researchgate.netinstras.com

In OLEDs, coumarin derivatives are often used to achieve emission in the blue-green region of the spectrum. nycu.edu.tw When used as a dopant in a host material like Tris(8-hydroxyquinolinato)aluminum (Alq3), they enhance device performance in several ways. nycu.edu.tw The energy generated from electron-hole recombination (excitons) is transferred to the stable and highly emissive dopant, which minimizes non-radiative decay pathways and improves the operational stability of the device. nycu.edu.tw

Research has focused on modifying the structure of coumarin dyes to improve their properties for OLED applications. For instance, incorporating bulky spacer groups, such as t-butyl, can delay the onset of concentration quenching, a phenomenon where excessive dopant concentration leads to reduced emission efficiency. nycu.edu.tw Strategic placement of methyl groups on the coumarin structure has also been shown to improve luminance efficiency and resistance to concentration quenching. nycu.edu.twnih.gov Furthermore, enhancing the thermal stability of these dopants is crucial, as a higher glass transition temperature (Tg) and decomposition temperature (Td) contribute to better operational stability and prevent thermal degradation during the vacuum deposition manufacturing process. nycu.edu.tw

The performance of OLEDs using coumarin-based dopants is evaluated based on several metrics, including luminance efficiency (measured in candela per ampere, cd/A), power efficiency (lumens per watt, lm/W), and color purity, defined by the Commission Internationale de l'Eclairage (CIE) coordinates. nycu.edu.twnycu.edu.tw Research into new coumarin derivatives continues to yield dopants with superb thermal stability, high luminance efficiency, and good colorimetry, making them excellent candidates for passive-matrix OLED displays. nycu.edu.tw

| Dopant | Peak Luminance Efficiency (cd/A) | Peak Power Efficiency (lm/W) | CIE Coordinates (x, y) | Key Structural Feature |

|---|---|---|---|---|

| C-545T | 10.4 | 3.9 | Not Specified | Standard Green Dopant |

| C-545P | 11.3 | 4.6 | Not Specified | Five methyl steric spacers |

| C-545TB | ~13 | Not Specified | (0.30, 0.64) | Bulky t-butyl groups |

Molecular Probes for Solvation Dynamics Research

Coumarin 480 is widely utilized as a fluorescent molecular probe to investigate solvation dynamics in a variety of complex and confined environments. aip.org Its photophysical properties, particularly the sensitivity of its emission spectrum to the polarity of its local environment, make it an ideal candidate for such studies. instras.comacs.org Solvation dynamics refers to the process of reorientation of solvent molecules around a probe molecule that has been electronically excited. This process is often monitored using time-resolved emission spectroscopy to measure the time-dependent Stokes shift of the probe's fluorescence. instras.comacs.org

In bulk water, the solvation process is extremely fast, occurring on a sub-picosecond timescale. acs.orgbose.res.in However, in confined media such as micelles, reverse micelles, vesicles, and sol-gel matrices, the dynamics of water molecules are significantly retarded. instras.combose.res.inacs.org Studies using Coumarin 480 have shown that the solvation time can be slower by several orders of magnitude in these restricted geometries compared to pure water. acs.orgbose.res.in

For example, in micellar systems, Coumarin 480 typically resides in the Stern layer, the region between the hydrophobic core and the aqueous bulk. acs.orginstras.com The solvation dynamics in this layer are much slower than in bulk water, with relaxation times on the scale of hundreds of picoseconds to nanoseconds. acs.orgacs.org This slowing is attributed to the motion of confined water molecules, the presence of counter-ions (like Na+), and their interaction with the surfactant headgroups. instras.comacs.org

Similarly, in reverse micelles, where water forms nano-sized pools in a nonpolar solvent, Coumarin 480 has been used to demonstrate the slow relaxation of these confined water molecules on the nanosecond timescale. acs.org In a tetraethyl orthosilicate (B98303) (TEOS) sol-gel matrix, the average solvation time of C-480 was found to be approximately 220 ps, which is about 700 times slower than in bulk water. bose.res.in This retardation is a common feature observed in various confined environments, providing insight into the properties of water under confinement, which is crucial for understanding biological processes. bose.res.in

Beyond solvation dynamics, Coumarin 480 is also used to study the rotational dynamics of molecules. nih.gov The rotational relaxation of the probe, measured by time-resolved fluorescence anisotropy, provides information about the microviscosity of its immediate surroundings. nih.gov In many confined systems, the rotational motion is also hindered compared to bulk solution. bose.res.innih.gov For instance, the rotational relaxation process of C-480 in certain micellar systems is bimodal, reflecting different modes of motion such as the wobbling and translational diffusion of the probe along the micelle surface. nih.govresearchgate.net

| Environment | Average Solvation Time (⟨τs⟩) | Reference |

|---|---|---|

| Bulk Water | ~310 fs | acs.orginstras.com |

| TEOS Sol-Gel Matrix | 220 ps | bose.res.in |

| SDS Micelles (Anionic) | 180 ps | instras.com |

| CTAB Micelles (Cationic) | 470 ps | instras.com |

| Triton X-100 Micelles (Neutral) | 1.51 ns | instras.comacs.org |

| NaDC Micelles | 3.35 ns | instras.comacs.org |

| DMPC Vesicles | Bimodal: 0.6 ns and 11 ns | acs.org |

Environmental Fate and Biotransformation Studies of Coumarin Derivatives

Microbial Biodegradation Pathways of Coumarin (B35378) Compounds

The microbial metabolism of coumarins typically involves the reduction and subsequent hydrolysis of the lactone moiety. nih.gov The initial steps can vary between different microbial species, with some initiating degradation through hydrolysis to o-coumaric acid, while others begin with the reduction of the double bond in the α-pyrone ring to form dihydrocoumarin. nih.govmdpi.com

A variety of microorganisms, including bacteria and fungi, have demonstrated the ability to degrade coumarin compounds. mdpi.comresearchgate.net Soil bacteria, in particular, are adept at utilizing coumarins as a sole source of carbon and energy. mdpi.com

Key microorganisms identified in the biodegradation of coumarins include:

Pseudomonas sp.: Several strains of Pseudomonas are highly efficient coumarin degraders. researchgate.netnih.gov Strains such as Pseudomonas sp. USTB-Z, Pseudomonas sp. NyZ480, Pseudomonas putida HSM-C2, and Pseudomonas mandelii 7HK4 have been isolated and characterized for their robust degradation capabilities. nih.govresearchgate.netnih.govnih.govnih.gov These bacteria can metabolize coumarin and its hydroxylated derivatives. nih.govmdpi.com

Fungi: Filamentous fungi have also been extensively studied for their role in coumarin biotransformation. Species like Cunninghamella elegans and various Aspergillus species are known to metabolize coumarin into several intermediates. researchgate.netacademicjournals.orgmdpi.com Anaerobic fungi found in the rumen of herbivores, such as Pecoramyces ruminantium, can also effectively degrade coumarins. researchgate.netdoaj.org

Arthrobacter sp.: Bacteria from the genus Arthrobacter are capable of degrading coumarin, typically initiating the process through enzymatic hydrolysis of the lactone ring. mdpi.com

The breakdown of coumarin by microorganisms proceeds through a series of intermediate compounds. The specific intermediates formed can depend on the microorganism and the metabolic pathway employed. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are common techniques used to identify these products. nih.govnih.gov

For example, the degradation of coumarin by Pseudomonas sp. strain NyZ480 involves the formation of dihydrocoumarin (DHC), melilotic acid (MA), and 3-(2,3-dihydroxyphenyl)propionate (DHPP) as upstream intermediates. nih.govresearchgate.net Similarly, Pseudomonas sp. USTB-Z was found to produce melilotic acid and 2,3-dihydroxyphenylpropionic acid. nih.gov Fungal biotransformation can also yield a variety of products; Cunninghamella elegans metabolizes coumarin into umbelliferone, 3,4-dihydrocoumarin, and trans-cinnamic acid. academicjournals.org

Table 1: Key Microorganisms and Their Coumarin Biotransformation Intermediates

| Microorganism | Parent Compound | Key Intermediates Identified |

|---|---|---|

| Pseudomonas sp. USTB-Z | Coumarin | Melilotic acid, 2,3-Dihydroxyphenylpropionic acid nih.gov |

| Pseudomonas sp. NyZ480 | Coumarin | Dihydrocoumarin (DHC), Melilotic acid (MA), 3-(2,3-dihydroxyphenyl)propionate (DHPP) nih.govresearchgate.net |

| Pseudomonas putida HSM-C2 | Coumarin | Dihydrocoumarin researchgate.net |

| Pseudomonas mandelii 7HK4 | 7-Hydroxycoumarin | 7-Hydroxy-3,4-dihydrocoumarin, 3-(2,4-dihydroxyphenyl)propionic acid nih.gov |

| Cunninghamella elegans | Coumarin | Umbelliferone, 3,4-Dihydrocoumarin, trans-Cinnamic acid academicjournals.org |

| Pecoramyces ruminantium F1 | Coumarin | o-Coumaric acid, Melilotic acid researchgate.netdoaj.orgresearchgate.net |

| Arthrobacter sp. | Coumarin | 3-(2-hydroxyphenyl)-2-propenoic acid, 3-(2-hydroxyphenyl)-propionic acid mdpi.com |

The biodegradation of coumarin is facilitated by a cascade of specific enzymes that catalyze different steps in the pathway. nih.gov

Reductases: The initial step in the pathway for many Pseudomonas species involves the reduction of the C3-C4 double bond of the coumarin ring. nih.gov This reaction is catalyzed by NAD(P)H-dependent reductases, such as xenobiotic reductase A, which convert coumarin to dihydrocoumarin. nih.govnih.govresearchgate.net In Pseudomonas mandelii 7HK4, an alcohol dehydrogenase-type enzyme has been identified that performs this reduction on 7-hydroxycoumarin. nih.gov

Hydrolases: Following reduction, the lactone ring of dihydrocoumarin is opened. This step is catalyzed by hydrolase enzymes, specifically dihydrocoumarin hydrolases, which generate melilotic acid (3-(2-hydroxyphenyl)propionic acid). nih.govresearchgate.netnih.gov

Hydroxylases and Monooxygenases: Subsequent steps involve the hydroxylation of the aromatic ring. For instance, a flavin monooxygenase catalyzes the hydroxylation of melilotic acid to produce 3-(2,3-dihydroxyphenyl)propionate (DHPP). nih.gov This NADH-dependent hydroxylase is a crucial enzyme for preparing the ring for subsequent cleavage. nih.gov

Dioxygenases: Further degradation of the aromatic ring intermediates is carried out by dioxygenases, which are involved in ring cleavage pathways. nih.gov The genome of Pseudomonas sp. USTB-Z contains numerous genes annotated as dioxygenases, suggesting their role in the downstream catabolism of coumarin intermediates. nih.govresearchgate.net

Factors Influencing Biodegradation Efficiency (Temperature, pH, Concentration)

The efficiency of microbial degradation of coumarin is significantly influenced by various environmental factors. Optimizing these conditions is crucial for enhancing the rate and extent of biodegradation. sparkoncept.com

Temperature: Microbial activity is highly dependent on temperature. Studies on Pseudomonas strains have consistently shown that the optimal temperature for coumarin degradation is around 30°C. researchgate.netnih.govnih.gov Lower or higher temperatures can reduce the metabolic rate of the microorganisms and, consequently, the degradation efficiency. sparkoncept.com

pH: The pH of the environment affects enzyme activity and microbial growth. The optimal pH for coumarin biodegradation by several Pseudomonas strains has been identified to be neutral, typically around pH 7.0 to 7.3. researchgate.netnih.govnih.gov

Concentration: The initial concentration of the coumarin compound can also impact biodegradation. While microorganisms can tolerate and degrade high concentrations, the rate of degradation may be affected. For instance, Pseudomonas sp. USTB-Z was capable of completely removing coumarin at an initial concentration of up to 800 mg/L within 48 hours. nih.gov However, extremely high concentrations can be inhibitory to microbial activity. globalscienceresearchjournals.org

Table 2: Optimal Conditions for Coumarin Biodegradation by Pseudomonas Strains

| Microbial Strain | Factor | Optimal Value/Condition |

|---|---|---|

| Pseudomonas sp. USTB-Z | Temperature | 30°C nih.gov |

| pH | 7.3 nih.gov | |

| Initial Concentration | Completely degrades up to 800 mg/L within 48 hours nih.gov | |

| Pseudomonas sp. NyZ480 | Temperature | 30°C researchgate.netnih.gov |

| pH | 7 researchgate.netnih.gov | |

| Initial Concentration | Completely removes 0.5 mM within 4 hours researchgate.netnih.gov | |

| Pseudomonas putida HSM-C2 | Temperature | 30°C researchgate.net |

| pH | 7 researchgate.net | |

| Initial Concentration | 99.83% degradation of 1 mg/mL within 24 hours researchgate.net |

Future Research Trajectories and Unanswered Questions